5-bromo-3-(chloromethyl)pyridin-2-amine;hydrochloride
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Overview
Description
5-bromo-3-(chloromethyl)pyridin-2-amine;hydrochloride is a chemical compound with the molecular formula C6H6BrClN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(chloromethyl)pyridin-2-amine;hydrochloride typically involves the bromination of 3-(chloromethyl)pyridine followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The amination step can be carried out using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chloromethyl groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products typically include alcohols or amines.
Scientific Research Applications
5-bromo-3-(chloromethyl)pyridin-2-amine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-(chloromethyl)pyridin-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-methylpyridin-2-amine
- 5-bromo-3-methoxypyridin-2-amine
- 5-bromo-2-methylpyridin-3-amine
Uniqueness
5-bromo-3-(chloromethyl)pyridin-2-amine;hydrochloride is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C6H7BrCl2N2 |
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Molecular Weight |
257.94 g/mol |
IUPAC Name |
5-bromo-3-(chloromethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-5-1-4(2-8)6(9)10-3-5;/h1,3H,2H2,(H2,9,10);1H |
InChI Key |
IZUCJXBBWKBVIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCl)N)Br.Cl |
Origin of Product |
United States |
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